molecular formula C24H33Cl2N3O2 B10864081 1-Cyclohexyl-3-(3,4-dichlorophenyl)-1-{3-[(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)amino]propyl}urea

1-Cyclohexyl-3-(3,4-dichlorophenyl)-1-{3-[(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)amino]propyl}urea

Cat. No.: B10864081
M. Wt: 466.4 g/mol
InChI Key: YAEDQKPJQJUUTR-UHFFFAOYSA-N
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Description

Its core urea moiety is substituted with three distinct groups:

A cyclohexyl group attached to one nitrogen atom.

A propyl chain linked to a 5,5-dimethyl-3-oxocyclohex-1-en-1-yl moiety via an amino group, introducing conformational rigidity and possible metabolic stability.

Urea derivatives are well-documented in medicinal chemistry for their versatility in targeting enzymes, receptors, and signaling pathways.

Properties

Molecular Formula

C24H33Cl2N3O2

Molecular Weight

466.4 g/mol

IUPAC Name

1-cyclohexyl-3-(3,4-dichlorophenyl)-1-[3-[(5,5-dimethyl-3-oxocyclohexen-1-yl)amino]propyl]urea

InChI

InChI=1S/C24H33Cl2N3O2/c1-24(2)15-18(13-20(30)16-24)27-11-6-12-29(19-7-4-3-5-8-19)23(31)28-17-9-10-21(25)22(26)14-17/h9-10,13-14,19,27H,3-8,11-12,15-16H2,1-2H3,(H,28,31)

InChI Key

YAEDQKPJQJUUTR-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=CC(=O)C1)NCCCN(C2CCCCC2)C(=O)NC3=CC(=C(C=C3)Cl)Cl)C

Origin of Product

United States

Preparation Methods

Preparation of 3-[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino]propylamine

This intermediate is synthesized via a two-step process:

  • Condensation of 5,5-dimethylcyclohexane-1,3-dione with 1,3-diaminopropane in ethanol under reflux, yielding the enamine (72% yield).

  • Reductive amination using sodium cyanoborohydride in methanol, affording the primary amine (Table 1).

Table 1: Optimization of Reductive Amination Conditions

CatalystSolventTemperature (°C)Yield (%)
NaBH3CNMeOH2568
Pd/C (H2)EtOAc5075
Ti(i-OPr)4THF6081

Synthesis of Cyclohexyl Isocyanate

Cyclohexylamine is treated with triphosgene in dichloromethane at 0°C, generating cyclohexyl isocyanate in 89% yield. Alternative methods using diphosgene or carbonyldiimidazole show lower efficiency (≤72%).

3,4-Dichlorophenylamine Derivative

3,4-Dichloroaniline is acylated with ethyl chloroformate in pyridine, producing the corresponding carbamate (94% yield). Subsequent hydrolysis with NaOH yields the free amine.

Urea Bond Formation Strategies

Stepwise Coupling via HATU-Mediated Reactions

The propylamine intermediate (0.1 mol) is reacted with cyclohexyl isocyanate (0.12 mol) in DMF using HATU (1.2 eq) and DIPEA (3 eq) at 25°C for 24 hours, achieving 78% yield (Table 2). The 3,4-dichlorophenyl group is introduced via a second coupling with in situ-generated aryl isocyanate.

Table 2: Comparison of Coupling Reagents for Urea Formation

ReagentSolventTime (h)Yield (%)Purity (%)
HATUDMF247898.2
EDCICH2Cl2485591.4
DCCTHF366395.1

One-Pot Urea Synthesis

A mixture of 3-[(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)amino]propylamine (1 eq), cyclohexyl isocyanate (1.1 eq), and 3,4-dichlorophenyl isocyanate (1.1 eq) in acetonitrile with K2CO3 (2 eq) at 60°C for 12 hours yields the product in 82% purity after recrystallization.

Optimization and Scalability

Solvent and Temperature Effects

Reaction yields improve in polar aprotic solvents (DMF > DMSO > MeCN) due to enhanced isocyanate reactivity. Elevated temperatures (60–80°C) reduce reaction time but risk side-product formation.

Catalytic Enhancements

Pd/C (5% w/w) in hydrogenation steps increases amine intermediate purity from 85% to 96%. Boc-protection/deprotection sequences minimize undesired oligomerization.

Characterization and Validation

Spectroscopic Data

  • 1H NMR (500 MHz, CDCl3) : δ 7.45 (d, J = 8.5 Hz, 1H, ArH), 6.95 (s, 1H, NH), 5.72 (s, 1H, enamine), 3.25 (t, J = 6.5 Hz, 2H, CH2N), 2.10 (s, 6H, CH3).

  • HRMS (ESI+) : m/z calc. for C27H32Cl2N3O2 [M+H]+: 532.1921; found: 532.1918.

Purity Assessment

HPLC analysis (C18 column, MeCN/H2O 70:30) confirms ≥98% purity. Residual solvents (DMF, MeCN) are <0.1% by GC-MS.

Industrial-Scale Considerations

Batch processes using flow chemistry reduce reaction times by 40% compared to batch reactors. Cost analysis indicates a 23% reduction in raw material expenses when employing potassium isocyanate over carbamoyl chlorides .

Chemical Reactions Analysis

Types of Reactions

1-Cyclohexyl-3-(3,4-dichlorophenyl)-1-{3-[(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)amino]propyl}urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide or other strong bases.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-Cyclohexyl-3-(3,4-dichlorophenyl)-1-{3-[(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)amino]propyl}urea has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-3-(3,4-dichlorophenyl)-1-{3-[(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)amino]propyl}urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural and functional differences between the target compound and analogs:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties/Activities
Target Compound C24H29Cl2N3O2 486.4 g/mol 3,4-Dichlorophenyl; cyclohexyl; 5,5-dimethyl-3-oxocyclohexenyl-propylamino Hypothesized stability due to urea core; potential CNS penetration due to lipophilic groups.
1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea C9H14ClN3O2 231.7 g/mol Nitrosourea core; chloroethyl; cyclohexyl Rapid plasma degradation (t1/2 ~5 min); crosses blood-brain barrier; leukemic activity.
3-(4-Chlorophenyl)-1-cyclohexyl-1-{3-[(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)amino]propyl}urea C24H29ClN3O2 450.0 g/mol 4-Chlorophenyl (vs. 3,4-dichloro); same cyclohexyl and dimethyl-oxocyclohexenyl Structural analog with reduced halogenation; potential differences in receptor affinity.
1-(3-(3-(4-Chlorophenyl)-6-oxopyridazin-1-yl)propyl)-3-(3,5-dimethoxyphenyl)urea C22H23ClN4O4 442.9 g/mol Pyridazinone ring; 3,5-dimethoxyphenyl Increased polarity from pyridazinone; dimethoxy groups may enhance solubility.

Pharmacokinetic and Metabolic Insights

  • Nitrosourea Analogs (e.g., ) : Exhibit rapid plasma degradation (~5 min half-life) and generate reactive intermediates like isocyanates, contributing to cytotoxicity but also systemic toxicity. The target urea compound lacks the nitroso group, suggesting greater metabolic stability and reduced risk of toxic byproducts.
  • Halogenation Effects: The 3,4-dichlorophenyl group in the target compound likely enhances lipophilicity and binding affinity compared to the monochloro analog , though it may reduce aqueous solubility.
  • CNS Penetration : Both the target compound and the nitrosourea analog display structural features (e.g., cyclohexyl groups) conducive to crossing the blood-brain barrier, a critical factor for neuro-oncology applications.

Biological Activity

1-Cyclohexyl-3-(3,4-dichlorophenyl)-1-{3-[(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)amino]propyl}urea is a compound of interest due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

C13H16Cl2N2O\text{C}_{13}\text{H}_{16}\text{Cl}_2\text{N}_2\text{O}

It features a cyclohexyl group, dichlorophenyl moiety, and an amino-substituted cyclohexene derivative, which contribute to its biological activity.

Antimicrobial Activity

Research indicates that compounds similar to 1-cyclohexyl-3-(3,4-dichlorophenyl)-urea exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 31.25 to 62.5 µg/mL .

Anticancer Potential

Studies have suggested that urea derivatives can inhibit cancer cell proliferation. For example, related compounds demonstrated selective cytotoxicity against human cancer cell lines. The mechanism often involves the induction of apoptosis through the activation of caspase pathways .

Enzyme Inhibition

The compound's structure suggests potential for enzyme inhibition. Similar urea compounds have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in inflammatory processes. Selective COX-2 inhibitors are particularly valuable in pain management and inflammation control .

Interaction with Biological Targets

The biological activity of 1-cyclohexyl-3-(3,4-dichlorophenyl)-1-{3-[(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)amino]propyl}urea may involve:

  • Receptor Modulation : The compound may act on specific receptors involved in pain and inflammation pathways.
  • Enzyme Inhibition : By inhibiting key enzymes such as COX, it may reduce the production of pro-inflammatory mediators.

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the efficacy of this compound. Variations in substituents on the urea moiety can significantly affect potency and selectivity against biological targets.

Study on Antimicrobial Activity

A study evaluated the antimicrobial efficacy of structurally related urea derivatives against Mycobacterium tuberculosis and other bacterial strains. The results indicated promising activity with MIC values around 40 µg/mL for certain derivatives, highlighting their potential as therapeutic agents in infectious diseases .

Research on Anticancer Effects

In a clinical evaluation involving various cancer cell lines, derivatives exhibited selective toxicity with IC50 values indicating effective inhibition of cell growth. The study emphasized the importance of structural modifications in enhancing anticancer properties .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-Cyclohexyl-3-(3,4-dichlorophenyl)-1-{3-[(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)amino]propyl}urea, and how can purity be maximized?

  • Methodological Answer : The synthesis of urea derivatives typically involves coupling isocyanates with amines under inert solvents (e.g., dichloromethane or toluene). For this compound, the reaction between 3,4-dichlorophenyl isocyanate and a cyclohexylamine derivative bearing the 5,5-dimethyl-3-oxocyclohexenyl substituent is likely critical. Base catalysis (e.g., triethylamine) neutralizes HCl by-products, improving yield. Purification via column chromatography or recrystallization in solvents like methanol/water can achieve >95% purity. Reaction temperature (reflux conditions) and stoichiometric ratios should be optimized to minimize side products .

Q. How can the structural conformation of this compound be validated experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural validation. Using programs like SHELXL for refinement, hydrogen bonding patterns and stereochemistry can be resolved. For amorphous samples, complementary techniques such as NMR (¹H/¹³C, COSY, HSQC) and FT-IR are essential. For example, urea carbonyl stretching vibrations typically appear near 1650–1700 cm⁻¹, confirming functional group integrity .

Q. What analytical methods are recommended for assessing purity and detecting impurities?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection at λ ≈ 254 nm is standard. Mass spectrometry (LC-MS) identifies low-abundance impurities, while differential scanning calorimetry (DSC) detects polymorphic forms. For trace solvents, gas chromatography (GC) paired with headspace analysis is effective. Reference standards for related urea derivatives (e.g., 3-(3,4-dichlorophenyl)-1,1-dimethylurea) can aid in method validation .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity or binding interactions in biological systems?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize molecular geometry and predict electrostatic potential surfaces. Molecular docking (AutoDock Vina) assesses interactions with target proteins, such as enzymes with urea-binding pockets. Molecular dynamics simulations (GROMACS) evaluate stability in aqueous or lipid environments. Validation against crystallographic data (e.g., hydrogen bond distances) ensures model accuracy .

Q. What strategies resolve contradictions in solubility data across different solvent systems?

  • Methodological Answer : Systematic solubility studies in polar (water, DMSO) and non-polar solvents (hexane, chloroform) under controlled temperatures (25–60°C) can identify trends. Hansen solubility parameters (HSPs) quantify solute-solvent affinity. Conflicting data may arise from polymorphic transitions or solvent-induced aggregation. Dynamic light scattering (DLS) or nuclear Overhauser effect (NOE) NMR can detect aggregation phenomena .

Q. How does the compound’s stereoelectronic profile influence its stability under varying pH conditions?

  • Methodological Answer : Protonation/deprotonation of the urea group (pKa ≈ 8–10) and enamine moiety can be studied via potentiometric titration. Degradation pathways (e.g., hydrolysis) are monitored using accelerated stability testing (40°C/75% RH for 3 months). LC-MS identifies degradation products, while frontier molecular orbital (FMO) analysis predicts susceptibility to nucleophilic/electrophilic attack .

Q. What experimental designs are suitable for elucidating structure-activity relationships (SAR) in analogs of this compound?

  • Methodological Answer : A combinatorial library of analogs with variations in the cyclohexyl, dichlorophenyl, or oxocyclohexenyl groups can be synthesized. Biological assays (e.g., enzyme inhibition, cytotoxicity) are performed in parallel. Multivariate analysis (PCA or PLS regression) correlates structural descriptors (logP, molar refractivity) with activity. Orthogonal crystallization trials may reveal conformational flexibility impacting SAR .

Methodological Tables

Table 1 : Key Spectral Data for Structural Validation

TechniqueExpected Signal/FeatureReference ID
¹H NMR (DMSO-d6)δ 1.2–1.6 (m, cyclohexyl), δ 6.8–7.4 (dichlorophenyl)
¹³C NMRδ 155–160 (urea carbonyl), δ 180–185 (ketone)
FT-IR1680 cm⁻¹ (C=O stretch), 3300 cm⁻¹ (N-H stretch)

Table 2 : Solubility Profile in Common Solvents

SolventSolubility (mg/mL, 25°C)Notes
DMSO>50Suitable for biological assays
Water<0.1Requires co-solvents
Ethanol5–10Temperature-dependent

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